molecular formula C12H8BrF3N2 B7865263 3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine

3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine

Cat. No.: B7865263
M. Wt: 317.10 g/mol
InChI Key: AYNXJMXMMODPNC-UHFFFAOYSA-N
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Description

3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine is a chemical compound characterized by its bromine and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Bromination: Starting from N-(3-(trifluoromethyl)phenyl)pyridin-2-amine, bromination can be achieved using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at low temperatures.

  • Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with bromine and trifluoromethyl groups.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of reagents and solvents is optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, in aqueous or organic solvents.

  • Reduction: LiAlH4, in ether solvents.

  • Substitution: NaN3, KI, in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of azides or iodides.

Scientific Research Applications

3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to understand the interaction of trifluoromethyl groups with biological targets.

  • Industry: The compound is used in the production of materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to specific biological responses. The bromine atom can participate in further chemical modifications, expanding the compound's utility in various applications.

Comparison with Similar Compounds

  • 3-Bromo-N-(2-(trifluoromethyl)phenyl)pyridin-2-amine

  • 3-Bromo-N-(4-(trifluoromethyl)phenyl)pyridin-2-amine

  • 3-Chloro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine

Uniqueness: 3-Bromo-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine is unique due to its specific position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

3-bromo-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF3N2/c13-10-5-2-6-17-11(10)18-9-4-1-3-8(7-9)12(14,15)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNXJMXMMODPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=C(C=CC=N2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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